Cas no 1421499-81-1 (N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide)

N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide 化学的及び物理的性質
名前と識別子
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- N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide
- N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide
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- インチ: 1S/C18H25NO3/c20-15(16-2-1-5-22-16)3-4-19-17(21)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-2,5,12-15,20H,3-4,6-11H2,(H,19,21)
- InChIKey: XEJQSOIIXZRGNS-UHFFFAOYSA-N
- SMILES: C12(C(NCCC(C3=CC=CO3)O)=O)CC3CC(CC(C3)C1)C2
N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6190-1108-1mg |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
1421499-81-1 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6190-1108-30mg |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
1421499-81-1 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6190-1108-20mg |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
1421499-81-1 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6190-1108-5mg |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
1421499-81-1 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6190-1108-2mg |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
1421499-81-1 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6190-1108-2μmol |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
1421499-81-1 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6190-1108-10mg |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
1421499-81-1 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6190-1108-15mg |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
1421499-81-1 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6190-1108-4mg |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
1421499-81-1 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6190-1108-5μmol |
N-[3-(furan-2-yl)-3-hydroxypropyl]adamantane-1-carboxamide |
1421499-81-1 | 5μmol |
$94.5 | 2023-09-09 |
N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide 関連文献
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamideに関する追加情報
Introduction to N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide (CAS No. 1421499-81-1)
N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide is a sophisticated organic compound characterized by its unique structural framework, which combines a furan moiety with an adamantane core. This compound, identified by its CAS number 1421499-81-1, has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug development and molecular recognition. The structural integrity of this molecule, featuring both hydrophilic and lipophilic regions, makes it a promising candidate for various biochemical interactions.
The adamantane moiety in N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide contributes to its remarkable stability and resistance to metabolic degradation, which are critical factors in pharmaceutical design. This property ensures that the compound can maintain its structural integrity within biological systems, thereby enhancing its efficacy as a therapeutic agent. The furan ring, on the other hand, introduces a polar region that can interact with biological targets through hydrogen bonding and other non-covalent interactions. This dual functionality makes the compound highly versatile in terms of its potential applications.
Recent advancements in the field of medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements. N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide exemplifies this trend by integrating both furan and adamantane functionalities into a single molecular entity. Such hybrid structures have shown promise in overcoming the limitations associated with traditional drug molecules, including poor solubility and rapid clearance from biological systems.
In vitro studies have demonstrated that N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide exhibits significant binding affinity to various biological targets. These studies have been instrumental in elucidating the compound's mechanism of action and identifying potential therapeutic applications. For instance, preliminary research suggests that this compound may interfere with the activity of certain enzymes involved in cancer progression. The unique structural features of N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide allow it to bind tightly to these enzymes, thereby inhibiting their function and potentially slowing down tumor growth.
The hydroxyl group at the 3-position of the propyl chain in N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide further enhances its bioactivity by facilitating hydrogen bonding interactions with biological targets. This feature is particularly important for compounds designed to interact with proteins or nucleic acids, as hydrogen bonding plays a crucial role in stabilizing these interactions. The combination of these structural elements makes N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide a compelling candidate for further investigation in drug discovery efforts.
The synthesis of N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a furan derivative, which is then coupled to an adamantane precursor via a series of chemical transformations. The introduction of the hydroxyl group at the 3-position is achieved through selective functionalization reactions, which must be carefully controlled to avoid unwanted side products.
The pharmacokinetic properties of N-3-(furan-2-yll)-3-hydroxypropyladamantane-l-carboxamide are another area of interest for researchers. Preliminary studies have indicated that this compound exhibits favorable pharmacokinetic profiles, including reasonable solubility and moderate metabolic stability. These properties are essential for ensuring that the compound can reach its target site within the body and remain active for an adequate duration to exert its therapeutic effects.
The potential applications of N-l -((Z-furanylmethyl)amino)l -hydroxymethyl-l -methyladamantanecarboxylic acid extend beyond oncology and include neurodegenerative diseases and infectious disorders. The ability of this compound to interact with multiple biological targets makes it a versatile tool for studying various disease mechanisms and developing novel therapeutic strategies. Additionally, its unique structural features may make it useful in designing probes for biochemical assays and imaging techniques.
The development of new synthetic methodologies for N-l -((Z-furanylmethyl)amino)l -hydroxymethyl-l -methyladamantanecarboxylic acid is an ongoing area of research aimed at improving production efficiency and scalability. Advances in synthetic chemistry have enabled the creation of more streamlined synthetic routes that reduce waste and improve yields. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates that can be used in clinical settings.
In conclusion, N-l -((Z-furanylmethyl)amino)l -hydroxymethyl-l -methyladamantanecarboxylic acid (CAS No. 1421499-SI-I) is a structurally complex organic compound with significant potential in medicinal chemistry. Its unique combination of pharmacophoric elements makes it a promising candidate for drug development across multiple therapeutic areas. Further research is needed to fully elucidate its mechanisms of action and optimize its pharmacokinetic properties, but preliminary findings suggest that this compound holds great promise for future therapeutic applications.
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